Orlistat, also known as tetrahydrolipstatin, is a potent inhibitor of pancreatic lipase. [] It is classified as a lipase inhibitor, specifically targeting lipases found in the gastrointestinal tract. [, ] In scientific research, Orlistat serves as a valuable tool to investigate various biological processes related to lipid metabolism, cell signaling, and disease mechanisms.
Orlistat is a pharmaceutical compound primarily used for weight management. It functions as a lipase inhibitor, reducing the absorption of dietary fats in the intestines. This compound is marketed under various brand names, including Xenical and Alli, and is often prescribed to help individuals manage obesity alongside a reduced-calorie diet and exercise.
Orlistat was originally developed by researchers at the pharmaceutical company Roche in the late 1990s. It is derived from a natural product called lipstatin, which is produced by the bacterium Streptomyces toxytricini.
Orlistat is classified as a gastrointestinal lipase inhibitor. It specifically inhibits the activity of pancreatic lipase, an enzyme crucial for the breakdown of triglycerides in dietary fats.
The synthesis of Orlistat involves several chemical processes. A notable method includes the use of Pivaloyl Formic Anhydride as an alkanoylating agent to convert amino Orlistat into Orlistat itself. This process typically requires the presence of a base such as triethylamine and can be conducted in solvents like dioxane or tetrahydrofuran at controlled temperatures .
Another method involves the Mukaiyama aldol-lactonization process, which allows for modifications to the alpha-side chain of Orlistat. This method has been shown to facilitate concise syntheses while maintaining high yields .
Orlistat has a complex molecular structure characterized by its large lipophilic side chains. The chemical formula for Orlistat is C29H53NO5, and its structure includes a lactone ring which is critical for its biological activity.
Orlistat undergoes chemical reactions primarily through hydrolysis and enzymatic interactions within the gastrointestinal tract. Its mechanism of action involves binding to pancreatic lipase, preventing it from hydrolyzing triglycerides into free fatty acids and monoglycerides.
Orlistat functions by inhibiting pancreatic lipase, an enzyme responsible for breaking down dietary fats into absorbable units. This inhibition occurs in the gastrointestinal tract:
This mechanism has been substantiated through various studies demonstrating significant reductions in fat absorption in clinical settings .
Relevant data indicate that Orlistat has specific absorbance characteristics useful for analytical quantification methods, with optimal detection wavelengths identified around 208 nm .
Orlistat's primary application lies in obesity treatment; it helps individuals achieve weight loss by decreasing fat absorption. Additionally, it has been studied for potential roles in managing conditions associated with obesity such as type 2 diabetes and hyperlipidemia. Research continues into its efficacy and safety profiles across diverse populations, reinforcing its significance in clinical weight management strategies .
Orlistat (tetrahydrolipstatin) exerts its primary therapeutic effect through targeted inhibition of digestive lipases, with pancreatic lipase (PL) representing its highest-affinity target. PL, encoded by the PNLIP gene, features a canonical α/β-hydrolase fold with a catalytic triad composed of Ser152, Asp176, and His263. The enzyme's active site is concealed beneath a surface-exposed "lid" domain in its inactive state. Upon entry into the duodenum, PL undergoes conformational changes triggered by bile salts and colipase binding, which displaces the lid and exposes the catalytic site to lipid substrates [1] [8].
Orlistat's structural design enables optimal interaction with this activated conformation. The molecule contains a β-lactone ring that serves as the reactive electrophile, flanked by a long hydrophobic alkyl chain that mimics natural lipid substrates. This chain occupies the hydrophobic cleft leading to the catalytic serine, with specific van der Waals interactions occurring between the hexyl tail and residues Phe77, Ile78, Phe215, and Tyr114. X-ray crystallography studies reveal that the C8-C12 segment of orlistat's alkyl chain adopts a bent conformation that optimally fills the hydrophobic channel, while the N-formylleucine moiety forms hydrogen bonds with Phe78 and Gln157 [3] [6].
The binding affinity and inhibitory efficacy are significantly influenced by missense mutations in PL. Computational and enzymatic studies demonstrate that mutations altering the hydrophobicity or steric arrangement of the substrate-binding pocket profoundly impact orlistat efficacy. For instance, the Trp86Arg mutation reduces binding affinity by disrupting hydrophobic packing, while His136Arg enhances affinity through improved electrostatic complementarity near the catalytic site [2].
Table 1: Structural Determinants of Orlistat-Pancreatic Lipase Binding Dynamics
Structural Element | Key Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Catalytic Triad | Ser152, Asp176, His263 | Covalent bond (Ser152) | Nucleophilic attack on β-lactone ring |
Hydrophobic Channel | Phe77, Ile78, Phe215, Tyr114 | Van der Waals forces | Accommodates orlistat's alkyl chain |
Oxyanion Hole | Leu76, Ala178 | Hydrogen bonding | Stabilizes transition state during covalent binding |
Colipase Interface | Arg336, Glu341, Asp370 | Electrostatic interactions | Modulates lid domain positioning and active site accessibility |
Mutation Sites | Trp86, His136, Gly188 | Varied | Alter binding affinity (e.g., Trp86Arg decreases affinity) |
Orlistat's mechanism features irreversible covalent inhibition initiated by nucleophilic attack from the catalytic serine residue (Ser152 in PL; Ser82 in gastric lipase). The β-lactone ring undergoes ring opening, forming a stable acyl-enzyme complex with a half-life exceeding 24 hours under physiological conditions. This covalent adduct effectively blocks the enzyme's active site, preventing triglyceride hydrolysis [1] [6].
The inhibition kinetics follow a two-step mechanism:
The presence of bile salts profoundly enhances inhibition kinetics specifically for pancreatic lipase. Below critical micellar concentrations (≈0.4-1.0 mM), bile salts facilitate orlistat solubilization and promote opening of the PL lid domain, increasing the second-order rate constant (kinact/Ki) by 15-fold compared to aqueous environments. This micellar environment positions orlistat optimally for nucleophilic attack by constraining its conformational flexibility [3] [4].
Thermodynamic analyses reveal an overall Gibbs free energy change (ΔG) of -49.2 kJ/mol for PL inhibition, with the covalent bond formation contributing approximately 70% of the binding energy. The reaction is entropically driven, primarily due to the release of water molecules from the hydrophobic substrate-binding channel during orlistat binding [3].
Table 2: Kinetic Parameters of Orlistat-Mediated Lipase Inhibition
Parameter | Pancreatic Lipase | Gastric Lipase | Experimental Conditions |
---|---|---|---|
Ki (μM) | 0.14 ± 0.03 | 2.1 ± 0.4 | pH 7.0, 37°C, 4 mM NaTDC |
kinact (min⁻¹) | 0.42 ± 0.05 | 0.18 ± 0.03 | pH 7.0, 37°C, 4 mM NaTDC |
kinact/Ki (M⁻¹s⁻¹) | 5.0 × 10⁴ | 1.4 × 10³ | pH 7.0, 37°C, 4 mM NaTDC |
Activation Energy (kJ/mol) | 32.4 ± 1.2 | 48.7 ± 2.1 | Arrhenius analysis (20-45°C) |
Bile Salt Enhancement | 15-fold | <2-fold | Comparison with bile salt-free buffer |
Covalent Adduct Half-life | >24 hours | 4-6 hours | pH 7.0, 37°C |
While orlistat inhibits both gastric and pancreatic lipases, significant differences exist in inhibition efficacy, pH dependency, and reversibility. In vivo studies using duodenal aspiration techniques demonstrate approximately 75% inhibition of human gastric lipase (HGL) versus 90-95% inhibition of pancreatic lipase following a 120 mg dose [4] [10]. This differential inhibition stems from structural and environmental factors:
Structural Determinants:
Environmental Influences:
Functional consequences of this differential inhibition manifest in digestive physiology. Orlistat-mediated HGL suppression accelerates gastric emptying (44-52% increase in T½ for solids and fats) due to reduced cholecystokinin release from undigested lipids. Concurrently, pancreatic lipase inhibition remains the dominant mechanism for fecal fat excretion, accounting for ≈30% reduction in triglyceride absorption at therapeutic doses [4] [10].
Table 3: Comparative Inhibition Profiles of Digestive Lipases by Orlistat
Characteristic | Pancreatic Lipase | Gastric Lipase | Biological Consequence |
---|---|---|---|
Inhibition Efficacy | 90-95% | 70-75% | Dominant contribution to fecal fat excretion |
pH Optimum for Inhibition | 6.0-8.0 | 4.0-5.5 | Reduced gastric inhibition at physiological pH |
Bile Salt Requirement | Essential (4-6 mM) | Non-essential | Duodenal-specific activation of PL inhibition |
Reactivation Rate | Negligible (<5%/24h) | Significant (15-20%/h) | Transient gastric inhibition vs. sustained duodenal effect |
Catalytic Serine Nucleophilicity | High (pKa 6.8) | Moderate (pKa 7.4) | Faster acylation kinetics for PL |
Substrate Channel Geometry | Wide hydrophobic cleft | Narrow hydrophilic pocket | Higher complementarity to orlistat in PL |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7